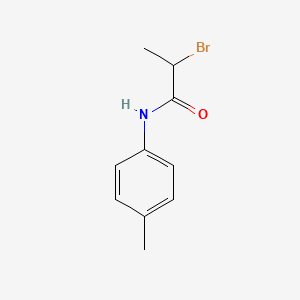
2-bromo-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-bromo-N-(4-methylphenyl)propanamide is a brominated amide with potential applications in various fields of chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are explored, which can provide insights into the properties and reactivity of 2-bromo-N-(4-methylphenyl)propanamide.
Synthesis Analysis
The synthesis of related brominated compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves treatment with nucleophiles to afford substitution products . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide is achieved and analyzed using NMR, FT-IR spectroscopies, and high-resolution mass-spectrometry . These methods could potentially be adapted for the synthesis of 2-bromo-N-(4-methylphenyl)propanamide.
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using X-ray crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined to belong to the monoclinic system . This information is crucial as it can influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions due to the presence of the reactive bromine atom. The compound C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide reacts with nucleophiles and active methylene compounds to afford different products . This suggests that 2-bromo-N-(4-methylphenyl)propanamide could also undergo nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The crystal structure analysis of related compounds provides insights into their physical properties, such as solubility and melting points . Chemical properties, such as reactivity, can be inferred from the types of reactions the compounds undergo . For 2-bromo-N-(4-methylphenyl)propanamide, one could expect similar properties based on the behavior of structurally related compounds.
Applications De Recherche Scientifique
Fluorescent ATRP Initiator
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a derivative of 2-bromo-N-(4-methylphenyl)propanamide, has been synthesized and shown to be an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Vibrational Mode Analysis in Analogs
Investigations into the molecular properties of paracetamol analogs, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, have been conducted. These studies involve Density Functional Theory (DFT) to assess intramolecular interactions, isomerization, and vibrational frequencies (Viana et al., 2016).
Mutagenic Effect Study
Research on 2-bromo-propanamides, including 2-bromo-N-benzyl-propanamide, a structurally similar compound, has revealed direct mutagenic activity in Salmonella typhimurium. Variations in chemical structure significantly impact mutagenic properties (Dolzani et al., 1992).
Synthesis and Antibacterial Activity
The synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, compounds related to 2-bromo-N-(4-methylphenyl)propanamide, has been conducted. These compounds were tested for antibacterial and antifungal activities, highlighting potential applications in microbial control (Baranovskyi et al., 2018).
Safety And Hazards
The safety data sheet (SDS) for “2-bromo-N-(4-methylphenyl)propanamide” can be found online . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling the compound .
Propriétés
IUPAC Name |
2-bromo-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDLHQHUDYMDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390948 |
Source


|
| Record name | 2-bromo-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methylphenyl)propanamide | |
CAS RN |
58532-75-5 |
Source


|
| Record name | 2-bromo-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

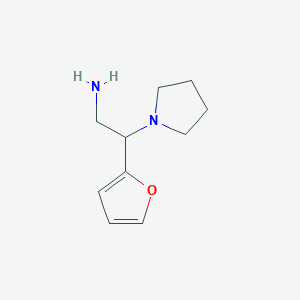
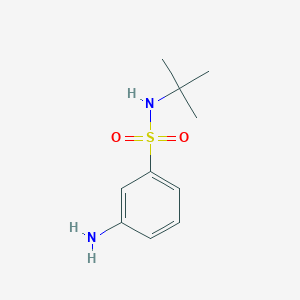
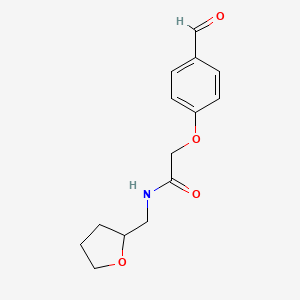
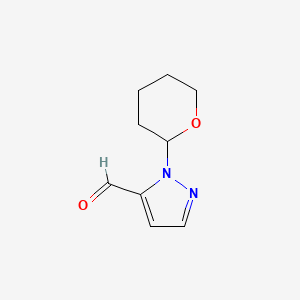
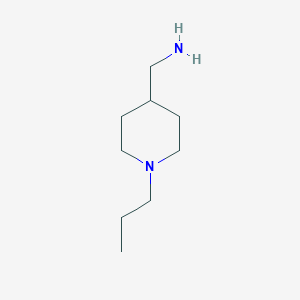
![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)
![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)
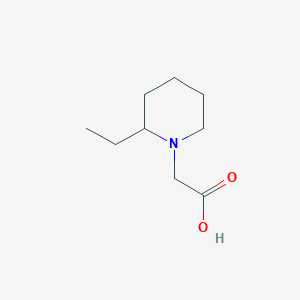
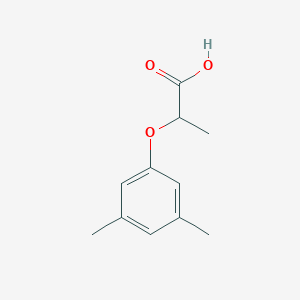
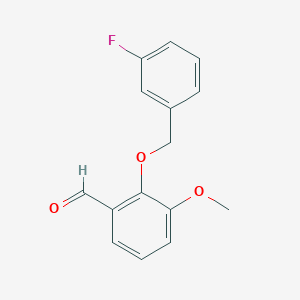
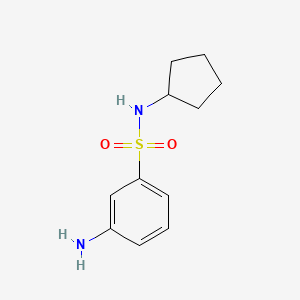
![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
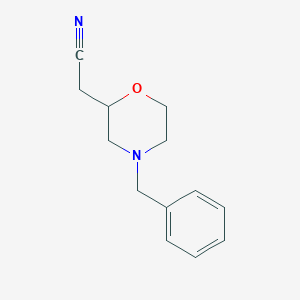
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)